1-[(2-Methoxyethyl)amino]-1-(4-methylsulfonylphenyl)ethane
Overview
Description
1-[(2-Methoxyethyl)amino]-1-(4-methylsulfonylphenyl)ethane is a useful research compound. Its molecular formula is C12H19NO3S and its molecular weight is 257.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
1-[(2-Methoxyethyl)amino]-1-(4-methylsulfonylphenyl)ethane, also known by its synonym N-(2-Methoxyethyl)-alpha-methyl-4-(methylsulphonyl)benzylamine, is a chemical compound with the molecular formula and a molecular weight of 257.35 g/mol. This compound has garnered attention in various biological studies due to its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes and microbial resistance. The compound exhibits properties that may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of related compounds, particularly derivatives of 4-methylsulfonylphenyl structures. For instance, derivatives have shown significant activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Table 1 summarizes the antimicrobial activity of selected derivatives:
Compound | Target Bacteria | Inhibition (%) |
---|---|---|
7a | MRSA | 85.76 |
7b | E. coli | 91.12 |
7c | K. pneumoniae | 76.10 |
7d | A. baumannii | 66.69 |
These results indicate that compounds structurally similar to this compound could have promising applications in treating infections caused by resistant bacterial strains .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has been explored through its ability to inhibit COX enzymes. In vitro assays demonstrated that certain derivatives exhibited selective COX-2 inhibition with IC50 values ranging from 0.1 to 0.31 µM, indicating a strong potential for reducing inflammation without significantly affecting COX-1 activity, which is important for maintaining gastric mucosa integrity .
Case Studies
In a notable case study involving the synthesis and evaluation of derivatives, researchers found that specific hydrazone derivatives derived from the core structure of this compound displayed moderate to high antibacterial activities against various pathogens while maintaining a favorable safety profile against human cells . This highlights the compound's potential for further development into therapeutic agents.
Safety and Toxicology
Despite its promising biological activities, safety assessments indicate that certain concentrations may pose irritant risks. The compound's safety margin was evaluated through cytotoxicity tests on human embryonic kidney cell lines, revealing that the tested compounds were tolerated at doses higher than their therapeutic levels .
Properties
IUPAC Name |
N-(2-methoxyethyl)-1-(4-methylsulfonylphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-10(13-8-9-16-2)11-4-6-12(7-5-11)17(3,14)15/h4-7,10,13H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCLVBLJRPLSEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)C)NCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375559 | |
Record name | 1-[4-(Methanesulfonyl)phenyl]-N-(2-methoxyethyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849924-92-1 | |
Record name | 1-[4-(Methanesulfonyl)phenyl]-N-(2-methoxyethyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Methoxyethyl)-N-{1-[4-(methylsulfonyl)phenyl]ethyl}amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.